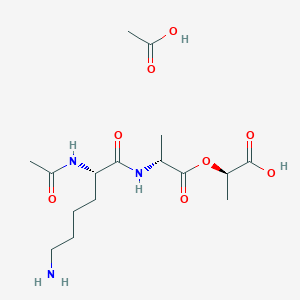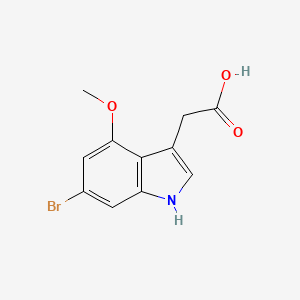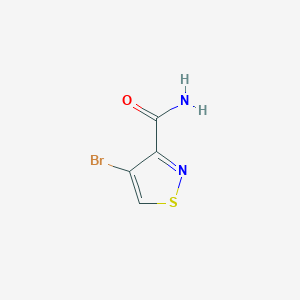
Ac-Lys-D-Ala-D-lactic acid acetate
Übersicht
Beschreibung
“Ac-Lys-D-Ala-D-lactic acid acetate” is a depsipeptide analog of the tripeptide Ac-Lys-D-Ala-D-Ala . It is a synthetic compound with a molecular weight of 391.42 and a chemical formula of C₁₄H₂₅N₃O₆ · C₂H₄O₂ .
Chemical Reactions Analysis
“Ac-Lys-D-Ala-D-lactic acid acetate” is a depsipeptide substrate for penicillin-sensitive D-alanine carboxypeptidases (DD-carboxypeptidases) . This suggests that it participates in reactions involving these enzymes, likely in the context of bacterial cell wall biosynthesis.Physical And Chemical Properties Analysis
The physical and chemical properties of “Ac-Lys-D-Ala-D-lactic acid acetate” are not fully detailed in the search results. It is known that it has a molecular weight of 391.42 and a chemical formula of C₁₄H₂₅N₃O₆ · C₂H₄O₂ . It should be stored at temperatures below -15°C .Wissenschaftliche Forschungsanwendungen
Subheading ACE Inhibitory Peptides in Fermented Milk
Research indicates that fermented milk containing Lactobacillus helveticus 130B4 can generate ACE inhibitory peptides during fermentation, beneficial for blood pressure regulation. The specific peptide sequence identified (Ala-Ile-Pro-Pro-Lys-Lys-Asn-Gln-Asp) demonstrated stability against heat treatment and digestive proteases, suggesting a potential anti-hypertensive effect after ingestion (Quan, Tsuda, & Miyamoto, 2008).
Biodegradable Polymers and Environmental Applications
Subheading Production of Optically Pure D-Lactic Acid
The synthesis of optically pure d-lactic acid, crucial for bioplastics, has been optimized using genetically modified strains of Escherichia coli. These strains, needing only mineral salts for growth, have shown high d-lactic acid production yields and purity, beneficial for reducing production and purification costs (Zhou, Causey, Hasona, Shanmugam, & Ingram, 2003).
Renewable Resources for Polymer Production
Subheading Acrylonitrile from Renewable Lactic Acid
The transformation of lactic acid (LA), derived from biomass, into acrylonitrile (ACN), a polymer monomer, represents a shift towards renewable resources in polymer production. The process involves a two-step conversion with significant selectivity, highlighting an alternative to fossil-based ACN production (Mack, Schätzle, Traa, & Klemm, 2019).
Biocompatible and Biodegradable Material Applications
Subheading Stereocomplexes of Enantiomeric Lactic Acid
A comprehensive study on d-, l-, and dl-poly(lactic acid) (PLA) and their stereocomplexes with poly(sebacic acid) (PSA) has been conducted. The research covers synthesis, characterization, degradation, and drug release aspects, emphasizing the importance of PLA terminals in controlling degradation rates and drug release. These findings are pivotal for biocompatible and biodegradable material applications (Slivniak & Domb, 2002).
Biodegradable Polymer for Drug Delivery
Subheading Acetalated Dextran Polymer and Microparticles
Acetalated dextran (Ac-DEX) is a pH-sensitive polymer with tunable degradation kinetics, promising for drug delivery and immune applications. The introduction of a modified Ac-DEX (Ace-DEX) with ethanol as a degradation product enhances biocompatibility, making it suitable for clinical applications like tissue engineering and multiple dosing (Kauffman, Do, Sharma, Gallovic, Bachelder, & Ainslie, 2012).
Safety And Hazards
Eigenschaften
IUPAC Name |
(2R)-2-[(2R)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]propanoyl]oxypropanoic acid;acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O6.C2H4O2/c1-8(14(22)23-9(2)13(20)21)16-12(19)11(17-10(3)18)6-4-5-7-15;1-2(3)4/h8-9,11H,4-7,15H2,1-3H3,(H,16,19)(H,17,18)(H,20,21);1H3,(H,3,4)/t8-,9-,11+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYAMADIHNCYQH-DDLFKVEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC(C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O[C@H](C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)C.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ac-Lys-D-Ala-D-lactic acid acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4aR,7aS)-1-[(4-methyl-1H-imidazol-5-yl)methyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride](/img/structure/B1383885.png)











![2-[2-(Bromomethyl)-3,4-dichlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1383905.png)
![Tert-Butyl 9-Hydroxy-2-Oxa-5-Azabicyclo[4.2.1]Nonane-5-Carboxylate](/img/structure/B1383907.png)